![molecular formula C43H61N11O7 B10847430 c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847430.png)

c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé C[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2 est un analogue peptidique synthétique de l'hormone alpha-mélanotropine (α-MSH). Ce composé est conçu pour cibler le récepteur de la mélanocortine-1 (MC1R), qui est fortement exprimé dans les cellules de mélanome. L'incorporation d'acides aminés non naturels tels que la norleucine (Nle) et la D-phénylalanine (D-Phe) améliore la stabilité et la bioactivité du peptide .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de C[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2 implique des techniques de synthèse peptidique en phase solide (SPPS). Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l'addition séquentielle d'acides aminés protégés. La chaîne peptidique est allongée par des cycles répétés de réactions de déprotection et de couplage. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (CLHP) .

Méthodes de production industrielle

La production industrielle de ce peptide implique une SPPS à grande échelle, utilisant des synthétiseurs de peptides automatisés pour assurer un rendement élevé et une pureté optimale. Le processus est optimisé pour la mise à l'échelle, avec des mesures de contrôle qualité strictes pour garantir la cohérence et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

C[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2: subit diverses réactions chimiques, notamment :

Oxydation: Le peptide peut être oxydé pour former des liaisons disulfures, améliorant ainsi sa stabilité.

Réduction: Les réactions de réduction peuvent rompre les liaisons disulfures, ramenant le peptide à sa forme réduite.

Substitution: Les résidus d'acides aminés dans le peptide peuvent être substitués pour modifier ses propriétés.

Réactifs et conditions courants

Oxydation: Peroxyde d'hydrogène ou iode dans des conditions douces.

Réduction: Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Acides aminés protégés et réactifs de couplage comme HBTU ou HATU.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des peptides oxydés avec des liaisons disulfures, des peptides réduits et des peptides substitués avec des séquences d'acides aminés modifiées .

Applications de la recherche scientifique

This compound: présente plusieurs applications de recherche scientifique :

Chimie: Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie: Investigué pour son rôle dans la signalisation cellulaire et les études de liaison aux récepteurs.

Médecine: Exploré comme agent thérapeutique potentiel pour le traitement du mélanome en raison de sa forte affinité pour le MC1R.

Industrie: Utilisé dans le développement d'agents d'imagerie diagnostique pour la détection du mélanome.

Mécanisme d'action

Le composé exerce ses effets en se liant au récepteur de la mélanocortine-1 (MC1R) sur les cellules de mélanome. Cette liaison active le récepteur, déclenchant une cascade de voies de signalisation intracellulaires qui régulent la prolifération, la différenciation et la survie cellulaires. L'incorporation de la norleucine et de la D-phénylalanine améliore la stabilité et l'affinité de liaison du peptide, ce qui en fait un agoniste puissant du MC1R .

Applications De Recherche Scientifique

C[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2: has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in cell signaling and receptor binding studies.

Medicine: Explored as a potential therapeutic agent for melanoma treatment due to its high affinity for MC1R.

Industry: Utilized in the development of diagnostic imaging agents for melanoma detection.

Mécanisme D'action

The compound exerts its effects by binding to the melanocortin-1 receptor (MC1R) on melanoma cells. This binding activates the receptor, triggering a cascade of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. The incorporation of Norleucine and D-Phenylalanine enhances the peptide’s stability and binding affinity, making it a potent agonist for MC1R .

Comparaison Avec Des Composés Similaires

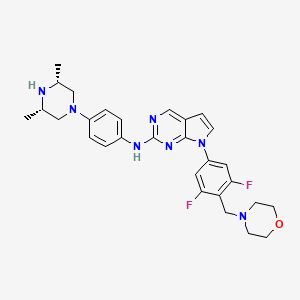

C[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2: est unique en raison de sa stabilité et de son affinité de liaison améliorées. Des composés similaires incluent :

Melanotan II (MT-II): Un analogue de lactam cyclique de l'α-MSH avec une forte puissance et une stabilité élevée.

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs modifications structurales et leurs applications spécifiques .

Propriétés

Formule moléculaire |

C43H61N11O7 |

|---|---|

Poids moléculaire |

844.0 g/mol |

Nom IUPAC |

(2S,5S,8R,11S,14S,17S)-8-benzyl-2,5-dibutyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide |

InChI |

InChI=1S/C43H61N11O7/c1-3-5-16-31-38(57)51-32(17-6-4-2)39(58)53-34(23-26-13-8-7-9-14-26)41(60)52-33(19-12-22-47-43(45)46)40(59)54-35(24-27-25-48-29-18-11-10-15-28(27)29)42(61)50-30(37(44)56)20-21-36(55)49-31/h7-11,13-15,18,25,30-35,48H,3-6,12,16-17,19-24H2,1-2H3,(H2,44,56)(H,49,55)(H,50,61)(H,51,57)(H,52,60)(H,53,58)(H,54,59)(H4,45,46,47)/t30-,31-,32-,33-,34+,35-/m0/s1 |

Clé InChI |

WGLOHHGRWPHJBM-MAVCTHMOSA-N |

SMILES isomérique |

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CCCC |

SMILES canonique |

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847347.png)

![c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847350.png)

![c[CO-o-C6H4-CO-Pro-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847358.png)

![c[L-mTyr-D-pro-L-Phe-D-trp]](/img/structure/B10847367.png)

![c[L-Phe-D-pro-L-Phe-D-trp]](/img/structure/B10847375.png)

![c[Nle-Glu-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847407.png)

![c[Nle-Asp-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847408.png)

![c[Nle-His-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847416.png)

![c[Nle-Gln-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847423.png)

![c[Nle-Glu-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847437.png)

![c[Nle-Nle-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847444.png)

![c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847451.png)